molecular formula C22H40N2O12S B1209730 Isoproterenol Sulfate CAS No. 6078-56-4

Isoproterenol Sulfate

Cat. No.: B1209730
CAS No.: 6078-56-4
M. Wt: 556.6 g/mol
InChI Key: CUQPTVCVZLUXJB-UHFFFAOYSA-N
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Description

Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE;  beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety).

Scientific Research Applications

Cardiac Effects and Resistance Development

  • Cardiac Effects and Resistance : A study by Paterson et al. (1968) discovered that chronic usage of Medihaler-Iso (isoprenaline aerosol) can lead to resistance against its cardiac stimulating effects. This resistance could be due to the conversion of isoprenaline to 3-methoxyisoprenaline, a compound that may act as a weak β-adrenergic-receptor antagonist (Paterson et al., 1968).

Comparative Studies in Bronchodilators

  • Comparative Bronchodilator Effectiveness : Freedman et al. (1968) compared Medihaler-Iso with other bronchodilators in asthmatic patients, noting that isoprenaline (Medihaler-Iso) achieved a significant mean peak rise in bronchodilation, indicating its effectiveness in asthma management (Freedman et al., 1968).

Advantages in Chronic Bronchitis Treatment

  • Efficacy in Chronic Bronchitis : Feinmann and Newell (1963) conducted a controlled trial demonstrating that Medihaler-Iso effectively improved lung function in chronic bronchitis patients compared to standard hospital nebulizers (Feinmann & Newell, 1963).

Aerodynamic Properties and Dispersion

  • Aerodynamic Size Distribution : Hiller et al. (1978) examined the aerodynamic size distribution of Medihaler-Iso aerosols, providing insights into its dispersion characteristics which are crucial for effective pulmonary drug delivery (Hiller et al., 1978).

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPTVCVZLUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976254
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-56-4, 299-95-6
Record name Isoproterenol sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoprenalinsulfat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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